molecular formula C7H15NO2S2 B555384 S-(tert-Butylthio)-L-cysteine CAS No. 30044-51-0

S-(tert-Butylthio)-L-cysteine

Cat. No. B555384
CAS RN: 30044-51-0
M. Wt: 209,32 g/mole
InChI Key: TWMBHZTWEDJDRC-UHFFFAOYSA-N
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Description

Synthesis Analysis

S-BTC may be used to introduce synthetically useful S-tert-butylthio groups into peptides . It is used as a protecting group for cysteine in peptide synthesis.


Molecular Structure Analysis

The molecular formula of S-BTC is C7H15NO2S2 . The InChI string is 1S/C7H15NO2S2/c1-7(2,3)12-11-4-5(8)6(9)10/h5H,4,8H2,1-3H3,(H,9,10)/t5-/m0/s1 .


Chemical Reactions Analysis

S-BTC is used in peptide synthesis to introduce synthetically useful S-tert-butylthio groups into peptides . It has been used in the synthesis of insulin analogs and in the conversion of acyl chlorides to the thioester .


Physical And Chemical Properties Analysis

S-BTC is a white to faint yellow powder . It has a molecular weight of 209.33 (anhydrous basis) .

Mechanism of Action

Target of Action

S-tert-Butylmercapto-L-cysteine, also known as S-(tert-Butylthio)-L-cysteine, H-CYS(STBU)-OH, or S-tert-Butylthio-L-cysteine, is a derivative of the amino acid cysteine

Mode of Action

The compound is used to introduce synthetically useful S-tert-butylthio groups into peptides . This modification can alter the properties of the peptides, potentially influencing their stability, activity, or interactions with other molecules.

Result of Action

The molecular and cellular effects of S-tert-Butylmercapto-L-cysteine’s action would depend on the specific peptides it modifies. By introducing S-tert-butylthio groups into peptides, it could potentially alter their activity, stability, or interactions with other molecules .

properties

IUPAC Name

(2R)-2-amino-3-(tert-butyldisulfanyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2S2/c1-7(2,3)12-11-4-5(8)6(9)10/h5H,4,8H2,1-3H3,(H,9,10)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWMBHZTWEDJDRC-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SSCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)SSC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80952437
Record name 3-(tert-Butyldisulfanyl)alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80952437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-(tert-Butylthio)-L-cysteine

CAS RN

30044-51-0
Record name 3-[(1,1-Dimethylethyl)dithio]-L-alanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30044-51-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(tert-Butyldisulfanyl)alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80952437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name S-(tert-butylthio)-L-cysteine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.451
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes S-tert-Butylmercapto-L-cysteine useful in synthesizing molecules like dendrimers and polymers?

A1: S-tert-Butylmercapto-L-cysteine possesses several features that make it a valuable building block:

  • Presence of reactive groups: It contains a carboxyl group, an amine group, and a tert-butylthio group. These allow for diverse chemical reactions, enabling its incorporation into various molecular structures. [, ]
  • Controlled assembly: The tert-butylthio group can be selectively removed under reducing conditions, offering a way to control the assembly and properties of the final molecules. []

Q2: Can you elaborate on the application of S-tert-Butylmercapto-L-cysteine in drug delivery systems?

A2: The research highlights the use of S-tert-Butylmercapto-L-cysteine in creating reduction-responsive polypeptide micelles for drug delivery: []

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